molecular formula C24H30N4OS2 B4864961 N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4864961
M. Wt: 454.7 g/mol
InChI Key: KVNCTMXSTXOTKG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzothiophene ring, a triazole ring, and an acetamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzothiophene and triazole rings, followed by their coupling and subsequent functionalization.

    Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methylthiophene and an appropriate base.

    Formation of Triazole Ring:

    Coupling Reaction: The benzothiophene and triazole rings are then coupled using a suitable coupling agent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely to involve interaction with specific molecular targets such as enzymes or receptors. The benzothiophene and triazole rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-2-{[5-(4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4OS2/c1-5-17-7-9-18(10-8-17)25-22(29)14-31-24-27-26-23(28(24)15(2)3)20-13-30-21-12-16(4)6-11-19(20)21/h7-10,13,15-16H,5-6,11-12,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNCTMXSTXOTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C(C)C)C3=CSC4=C3CCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethylphenyl)-2-{[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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